5-chloro-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
5-chloro-N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-16-6-5-15(25-16)18(24)20-13-3-1-12(2-4-13)11-17(23)21-9-7-14(22)8-10-21/h1-6,14,22H,7-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXDSITZMQMVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-Chloro-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-2-carboxamide, often referred to by its chemical structure, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-chloro-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-2-carboxamide is , with a molecular weight of approximately 409.89 g/mol. The compound features a thiophene ring, a carboxamide group, and a hydroxypiperidine moiety, which contribute to its biological activity.
Research indicates that this compound acts primarily as an anticoagulant , inhibiting the blood coagulation factor Xa. This inhibition is crucial for preventing thromboembolic disorders such as myocardial infarction and stroke. The compound has been shown to modulate various biochemical pathways, including:
- Inhibition of pro-inflammatory cytokines : It triggers the production of cytokines such as IL-6 and TNF-alpha in endothelial cells, which are pivotal in inflammatory responses .
- Activation of transcription factors : The compound activates NF-kappa-B in endothelial tissues, leading to increased expression of adhesion molecules like ICAM1 and VCAM1 .
Biological Activity and Therapeutic Applications
The biological activity of 5-chloro-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-2-carboxamide has been evaluated in various studies:
Anticoagulant Activity
The compound has demonstrated significant anticoagulant properties, making it a candidate for treating conditions such as:
- Thromboembolic disorders : Including deep vein thrombosis and pulmonary embolism.
- Cardiovascular diseases : Such as unstable angina and stroke prevention.
Anti-inflammatory Effects
In addition to its anticoagulant properties, the compound exhibits anti-inflammatory effects by modulating cytokine release and reducing inflammation in vascular tissues. This dual action supports its potential use in treating inflammatory diseases .
Research Findings and Case Studies
Several studies have investigated the efficacy and safety of this compound:
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Cancer Research:
- Mechanism of Action: CP-320626 has been studied for its ability to inhibit specific signaling pathways involved in tumor growth and progression. It targets the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell survival and proliferation in various cancers .
- Case Studies: In preclinical models, CP-320626 demonstrated efficacy against several cancer types, including breast and prostate cancer. Notably, it was shown to reduce tumor size and improve survival rates in animal models .
2. Neurological Disorders:
- Role in Neuroprotection: The compound has been explored for its neuroprotective properties, particularly in conditions such as Alzheimer's disease and other neurodegenerative disorders. Its mechanism involves modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
- Clinical Trials: Early-phase clinical trials have indicated promising results regarding cognitive function improvement in patients with mild cognitive impairment when treated with CP-320626 .
The synthesis of 5-chloro-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-2-carboxamide involves multi-step organic reactions, allowing for the introduction of various functional groups that can enhance its pharmacological properties. Researchers are investigating derivatives of this compound to optimize its efficacy and reduce potential side effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Structural and Functional Analysis
Core Heterocyclic Motifs
- Thiophene-2-carboxamide Backbone : Shared by all compounds in Table 1, this scaffold is critical for binding to enzymatic targets (e.g., coagulation factor Xa) via hydrogen bonding and π-π interactions .
- Chalcone derivatives (e.g., 4b, 4g) replace the piperidine/morpholinone with acryloyl groups, reducing hydrophilicity but enhancing planar rigidity .
Physicochemical Properties
- Melting Points : Chalcone derivatives (4b, 4g) exhibit higher melting points (174–212°C) than rivaroxaban (229–230°C), likely due to stronger intermolecular interactions in crystalline states .
- Solubility: The Target Compound’s hydroxypiperidine group may improve aqueous solubility compared to rivaroxaban’s morpholinone, though experimental data are lacking.
Research Findings and Implications
Pharmacokinetic Considerations
- The hydroxypiperidine group in the Target Compound may enhance metabolic stability compared to morpholinone-based drugs, as piperidine rings are less prone to oxidative degradation .
Q & A
Q. What are the optimal synthetic routes for 5-chloro-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-2-carboxamide, and how can reaction conditions be optimized for high yield?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Preparation of the thiophene-2-carboxamide core via coupling reactions between 5-chlorothiophene-2-carboxylic acid and aniline derivatives.
- Step 2 : Functionalization of the phenyl ring with a 2-oxoethyl group using alkylation or acylation reactions.
- Step 3 : Introduction of the 4-hydroxypiperidine moiety via nucleophilic substitution or amide bond formation.
- Optimization : Critical parameters include solvent choice (e.g., dichloromethane or DMF for polar intermediates), temperature control (0–60°C), and catalytic agents (e.g., EDCI/HOBt for amide coupling). Yield improvements (≥70%) are achieved by monitoring reaction progress via TLC or HPLC .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., thiophene protons at δ 7.2–7.8 ppm, piperidine protons at δ 3.0–4.0 ppm).
- IR Spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, hydroxyl O-H stretch ~3400 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : For crystalline derivatives, SHELX software refines crystal structures to confirm stereochemistry and hydrogen-bonding networks .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding to explain reduced in vivo efficacy .
- Target Engagement Studies : Use techniques like thermal shift assays or SPR to verify target binding affinity in physiological conditions.
- Metabolite Identification : LC-MS/MS identifies active/inactive metabolites that may alter activity in vivo .
Q. What computational approaches are employed to predict the binding affinity and selectivity of this compound towards biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., kinases) or receptors, prioritizing poses with hydrogen bonds to the 4-hydroxypiperidine group .
- MD Simulations : Analyze stability of ligand-target complexes over 100+ ns trajectories to assess selectivity.
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity data to guide structural optimization .
Q. How can researchers design experiments to elucidate the role of the 4-hydroxypiperidine moiety in modulating biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modified piperidine groups (e.g., 4-methoxy or 4-fluoro substituents) to compare activity.
- Free-Wilson Analysis : Quantify the contribution of the hydroxyl group to potency using regression models.
- Crystallographic Studies : Resolve ligand-target co-crystals to visualize hydrogen-bonding interactions involving the hydroxyl group .
Q. What experimental designs are recommended to address discrepancies in cytotoxicity profiles across different cell lines?
- Methodological Answer :
- Panel Testing : Screen against diverse cell lines (e.g., cancerous vs. non-cancerous) to identify tissue-specific toxicity.
- Mechanistic Studies : Perform transcriptomics or proteomics to uncover off-target effects (e.g., stress pathway activation).
- ROS Assays : Measure reactive oxygen species generation to link cytotoxicity to oxidative damage .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting results in enzymatic inhibition assays (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Validation : Verify enzyme purity and activity using positive controls (e.g., staurosporine for kinases).
- Statistical Analysis : Apply ANOVA or Bayesian modeling to account for inter-experimental variability.
- Buffer Optimization : Test pH and ionic strength effects on enzyme-ligand interactions .
Q. What methodologies are used to correlate structural modifications with enhanced metabolic stability?
- Methodological Answer :
- Protease Stability Assays : Incubate compounds with CYP450 isoforms to identify metabolic hotspots.
- Deuterium Labeling : Introduce deuterium at labile positions (e.g., benzylic carbons) to slow metabolism.
- Computational Prediction : Tools like MetaSite predict metabolic soft spots based on electron density and steric accessibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
